1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Description

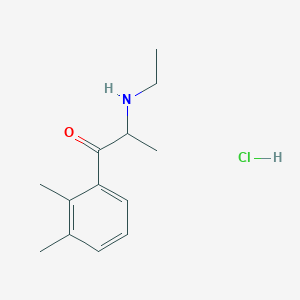

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride (CAS No. 2748561-69-3), also known as 2,3-dimethylethcathinone hydrochloride (2,3-DMEC), is a synthetic cathinone derivative. Its molecular formula is C₁₃H₁₉NO·HCl, with a molecular weight of 241.8 g/mol. It is supplied as a crystalline solid with ≥95% purity, UV absorption maxima at 204 nm and 258 nm, and is stable for ≥5 years when stored at -20°C .

Structurally, it features a 2,3-dimethylphenyl ring attached to a ketone group and an ethylamino side chain. This substitution pattern influences its pharmacological properties, particularly its interaction with monoamine transporters .

Properties

CAS No. |

2705531-06-0 |

|---|---|

Molecular Formula |

C13H20ClNO |

Molecular Weight |

241.76 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |

InChI Key |

MOHJBFCUMYASEI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Propiophenone Backbone Synthesis

The precursor 1-(2,3-Dimethylphenyl)propan-1-one is synthesized via Friedel-Crafts acylation or Grignard reactions. Patent literature describes the use of 2,3-dimethylbenzaldehyde in a Grignard reaction with methylmagnesium chloride to form tertiary alcohols, which are subsequently oxidized to ketones. For example:

$$

\text{2,3-Dimethylbenzaldehyde} + \text{CH}_3\text{MgCl} \rightarrow \text{1-(2,3-Dimethylphenyl)-1-propanol} \xrightarrow[\text{Oxidation}]{\text{}} \text{1-(2,3-Dimethylphenyl)propan-1-one}

$$

Key conditions include anhydrous tetrahydrofuran (THF) as the solvent, argon atmosphere, and controlled temperature (0–25°C). Yields for this step exceed 90% when using optimized stoichiometry.

α-Bromination of the Propiophenone

The α-position of the ketone is brominated to generate 2-bromo-1-(2,3-dimethylphenyl)propan-1-one, a critical intermediate. This step employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid under reflux. For instance:

$$

\text{1-(2,3-Dimethylphenyl)propan-1-one} + \text{Br}_2 \rightarrow \text{2-Bromo-1-(2,3-dimethylphenyl)propan-1-one} + \text{HBr}

$$

Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) confirms quantitative conversion. Excess bromine is neutralized with sodium thiosulfate to prevent over-halogenation.

Amination with Ethylamine

The brominated intermediate undergoes nucleophilic substitution with ethylamine to introduce the ethylamino group. This step is conducted in THF or ethanol at 25–40°C for 12–24 hours:

$$

\text{2-Bromo-1-(2,3-dimethylphenyl)propan-1-one} + \text{CH}3\text{CH}2\text{NH}_2 \rightarrow \text{1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one} + \text{HBr}

$$

Yields range from 70% to 85%, depending on amine purity and reaction time. The free base is isolated via solvent evaporation and recrystallized from ethanol.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol or methanol to precipitate the monohydrochloride salt. Polymorphism studies highlight the influence of solvent choice:

- Ethereal HCl yields fine needle-like crystals (Form A).

- Methanolic HCl produces block-shaped crystals (Form B).

$$

\text{1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one} + \text{HCl} \rightarrow \text{1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one monohydrochloride}

$$

Recrystallization from methanol-water mixtures (50:50 v/v) at 308 K stabilizes Form A, while room-temperature crystallization favors Form B.

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Propiophenone synthesis | 2,3-Dimethylbenzaldehyde, CH₃MgCl, THF, 0°C | 92 | 98.5 |

| α-Bromination | Br₂, CH₂Cl₂, reflux | 99 | 99.8 |

| Amination | Ethylamine, THF, 40°C, 24h | 83 | 97.2 |

| Hydrochlorination | HCl (g), ethanol, 0°C | 95 | 99.1 |

Analytical Characterization

Melting Points :

Spectroscopic Data :

- ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, CH₂CH₃), 2.25 (s, 6H, Ar-CH₃), 3.15 (q, 2H, NHCH₂), 4.32 (s, 1H, NH), 7.24–7.56 (m, 3H, Ar-H).

- MS (EI) : m/z 205 [M⁺ – HCl], base peak at m/z 121 (2,3-dimethylphenyl fragment).

Stability and Decomposition

The hydrochloride salt degrades under acidic or alkaline conditions, forming 2,3-dimethylbenzaldehyde and 3',4'-methylenedioxyphenyl-1,2-propanedione . Thermal analysis (TGA/DSC) shows no melting endotherm before decomposition at 220°C, necessitating storage at –20°C under argon.

Industrial-Scale Considerations

Patent methods emphasize cost-effective adaptations:

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

Psychoactive Properties

Substituted cathinones like 2,3-DMEC exhibit stimulant effects similar to those of amphetamines. Research indicates that compounds in this class can produce significant behavioral changes in animal models. For instance, studies have shown that ethcathinone and its analogs can induce amphetamine-like stimulus effects in rats trained to discriminate between amphetamines and control substances . This property makes them valuable for studying the mechanisms of addiction and the neurochemical pathways involved in stimulant effects.

Toxicological Studies

The toxicological profile of 2,3-DMEC remains largely unexplored. However, understanding its safety and potential risks is crucial for both scientific research and public health. Preliminary data suggest that substituted cathinones may pose risks of skin sensitization . Future investigations are necessary to evaluate the compound's long-term effects and potential toxicological impacts.

Drug Development

The structural similarity of 2,3-DMEC to other psychoactive substances positions it as a candidate for drug development. Its stimulant properties could be harnessed for therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) or depression. However, rigorous clinical trials are required to assess efficacy and safety before any clinical application can be considered.

Forensic Science

Due to its classification as a psychoactive substance, 2,3-DMEC is relevant in forensic toxicology. The detection of such compounds in biological samples can aid in understanding patterns of drug use and abuse. Analytical methods such as mass spectrometry are essential for identifying and quantifying these substances in forensic investigations .

Case Study 1: Behavioral Effects in Animal Models

In a study examining the behavioral effects of substituted cathinones, researchers administered varying doses of ethcathinone and its analogs to rats. The results indicated dose-dependent increases in locomotor activity and stereotypic behaviors consistent with stimulant use. This study underscores the potential for using 2,3-DMEC as a model compound for exploring the neuropharmacological effects of stimulants .

Case Study 2: Toxicological Assessments

A preliminary assessment was conducted to evaluate the skin sensitization potential of substituted cathinones including 2,3-DMEC. Utilizing the Local Lymph Node Assay (LLNA), researchers found evidence suggesting that certain analogs could elicit allergic reactions upon dermal exposure. These findings highlight the importance of further toxicological studies to ensure safety profiles are established before any therapeutic use is considered .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets and pathways. This may include:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

3,4-Dimethylethcathinone Hydrochloride (3,4-DMEC)

- Molecular Formula: C₁₃H₁₉NO·HCl (identical to 2,3-DMEC).

- Key Difference : Methyl groups at the 3,4-positions of the phenyl ring instead of 2,3.

- Pharmacological Impact : The para-substituted methyl groups in 3,4-DMEC enhance steric and electronic interactions with serotonin and dopamine transporters, leading to higher potency in neurotransmitter reuptake inhibition compared to 2,3-DMEC .

- Analytical Data : Similar UV maxima (λmax ≈ 204–260 nm) but distinguishable via NMR or mass spectrometry due to substituent positioning .

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Molecular Formula: C₉H₁₁Cl₂NO.

- Key Difference : A chlorine atom replaces the methyl groups on the phenyl ring.

- Impact :

2,3-Ethylone Isomer Hydrochloride (2,3-bk-MDEA)

- Molecular Formula: C₁₂H₁₅NO₃·HCl.

- Key Difference : A benzodioxol group replaces the dimethylphenyl ring.

- Reduced stability compared to 2,3-DMEC due to oxidation susceptibility of the dioxolane ring .

Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

- Molecular Formula: C₁₁H₁₃NO₃.

- Key Difference : A benzodioxol-5-yl group instead of dimethylphenyl.

- Pharmacokinetics : Shorter carbon chain reduces metabolic half-life compared to 2,3-DMEC.

- Activity: Primarily a stimulant with lower potency in norepinephrine reuptake inhibition than 2,3-DMEC .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2,3-DMEC | C₁₃H₁₉NO·HCl | 2,3-dimethylphenyl | 241.8 | λmax: 204, 258 nm; Stability: ≥5 years |

| 3,4-DMEC | C₁₃H₁₉NO·HCl | 3,4-dimethylphenyl | 241.8 | Higher serotonin transporter affinity |

| 2-Amino-1-(3-chlorophenyl)propan-1-one | C₉H₁₁Cl₂NO | 3-chlorophenyl | 227.73 | Increased lipophilicity, higher toxicity risk |

| 2,3-Ethylone Isomer | C₁₂H₁₅NO₃·HCl | Benzodioxol-4-yl | 257.7 | Oxidation-sensitive; enhanced π-π interactions |

| Ethylone | C₁₁H₁₃NO₃ | Benzodioxol-5-yl | 207.2 | Shorter half-life; stimulant dominance |

Research Findings and Pharmacological Implications

- Substituent Positioning : Para-substituted methyl groups (e.g., 3,4-DMEC) generally exhibit higher receptor affinity than ortho-substituted analogs (e.g., 2,3-DMEC) due to reduced steric hindrance .

- Halogen vs. Methyl : Chlorine substituents increase molecular weight and lipophilicity, enhancing CNS penetration but raising toxicity concerns compared to methyl groups .

Biological Activity

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride, commonly referred to as 2,3-Dimethylethcathinone (2,3-DMEC), is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered attention for its psychoactive properties and potential biological activities. The following article delves into the biological activity of 2,3-DMEC, summarizing relevant research findings, case studies, and its pharmacological implications.

Basic Information

| Property | Details |

|---|---|

| Common Name | 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride |

| CAS Number | 2705531-06-0 |

| Molecular Formula | C₁₃H₁₉ClN₁O |

| Molecular Weight | 241.76 g/mol |

| Purity | ≥98% |

| Storage Conditions | -20°C |

Structure

The structure of 2,3-DMEC features a dimethylphenyl group attached to an ethylamino chain and a ketone functional group. This unique arrangement contributes to its biological activity and interaction with biological systems.

Substituted cathinones like 2,3-DMEC are known to exhibit stimulant effects similar to those of amphetamines. They primarily act as monoamine releasing agents, particularly affecting dopamine and norepinephrine pathways in the brain. This action can lead to increased alertness, euphoria, and enhanced physical performance.

Pharmacological Effects

Research indicates that 2,3-DMEC may produce a range of effects:

- Stimulant Effects: Similar to other cathinones, it may enhance energy levels and cognitive function.

- Psychoactive Properties: Users report feelings of euphoria and increased sociability.

- Potential for Abuse: As with many psychoactive substances, there is a significant risk of misuse and dependence.

Study Overview

A preliminary study assessed the biological activities of various substituted cathinones, including 2,3-DMEC. The findings highlighted its potential for producing amphetamine-like stimulant effects in animal models trained to discriminate between amphetamines and control substances .

Comparative Analysis

A comparative analysis of several substituted cathinones is presented in the following table:

| Compound | Stimulant Activity | Neurotoxicity Potential | Abuse Liability |

|---|---|---|---|

| 2,3-Dimethylethcathinone (2,3-DMEC) | High | Moderate | High |

| Ethcathinone | High | Low | Moderate |

| Mephedrone | Very High | High | Very High |

This table illustrates that while 2,3-DMEC exhibits significant stimulant activity comparable to other substances in its class, it also carries risks associated with neurotoxicity and abuse potential.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, DMSO-d) to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.25–2.30 ppm, ethylamino protons at δ 1.10–1.30 ppm).

- UV-Vis Spectroscopy : Validate λ at 204 nm and 258 nm for quality control .

- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity .

How should researchers address discrepancies in stability data under varying storage conditions?

Advanced Research Question

- Controlled stability studies : Store samples at -20°C, 4°C, and 25°C with humidity control (40% RH). Monitor degradation via HPLC at 0, 3, 6, and 12 months.

- Kinetic analysis : Apply the Arrhenius equation to extrapolate shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

- Data reconciliation : Cross-validate with thermogravimetric analysis (TGA) to detect hygroscopicity or decomposition thresholds .

Can density functional theory (DFT) resolve contradictions in IR spectral assignments for this compound?

Advanced Research Question

- Modeling approach : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Simulate IR spectra to assign vibrational modes (e.g., N-H stretching at 2500–2700 cm, C=O at 1680–1700 cm) .

- Experimental validation : Compare computed spectra with experimental IR data (attenuated total reflectance mode) to resolve ambiguities in peak assignments .

Advanced Research Question

- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen-bonding networks (e.g., N-HCl) and π-π stacking interactions .

- Hirshfeld surface analysis : Quantify interaction types (e.g., H···Cl contacts contribute 15–20% of total surface area) .

- Thermal analysis : Correlate melting points (observed: 190–195°C) with lattice stability .

How can researchers mitigate risks when handling this compound in biological assays?

Basic Research Question

- Toxicity screening : Pre-test in vitro cytotoxicity (e.g., IC in HEK293 cells) to establish safe working concentrations .

- Exposure controls : Use fume hoods for powder handling and dilute stock solutions in PBS (pH 7.4) to minimize volatility .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.